Product packaging for 1-[(1-Cbz-4-piperidyl)methyl]piperazine(Cat. No.:)

1-[(1-Cbz-4-piperidyl)methyl]piperazine

Cat. No.: B13686281
M. Wt: 317.4 g/mol
InChI Key: CVSQEXKPFDKTEA-UHFFFAOYSA-N
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Description

1-[(1-Cbz-4-piperidyl)methyl]piperazine is a synthetic intermediate designed for research applications, particularly in pharmaceutical chemistry. The compound features a piperazine ring, a privileged scaffold in drug discovery known to contribute to a wide range of biological activities . The presence of the carboxybenzyl (Cbz) protecting group on the piperidine nitrogen is a critical feature, allowing for selective chemical manipulations on the piperazine moiety during multi-step synthesis. Piperazine derivatives are prevalent in numerous therapeutic agents and are frequently explored for their pharmacological potential . This makes this compound a valuable building block for constructing more complex molecules targeting various biological pathways. Researchers can utilize this compound in the synthesis of novel chemical entities for screening and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N3O2 B13686281 1-[(1-Cbz-4-piperidyl)methyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-18(23-15-17-4-2-1-3-5-17)21-10-6-16(7-11-21)14-20-12-8-19-9-13-20/h1-5,16,19H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSQEXKPFDKTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CCNCC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Substitution on the Piperazine Nitrogen:

The nitrogen atom at the 4-position of the piperazine (B1678402) ring is a common site for modification. Introducing different substituents at this position can significantly impact a compound's affinity and selectivity for various biological targets. For instance, in studies of related arylpiperazine derivatives, the nature of the substituent on the terminal nitrogen has been shown to be a critical determinant of activity at dopamine (B1211576) and serotonin (B10506) receptors.

For example, a series of 1-aryl-4-(phenylarylmethyl)piperazines were synthesized and evaluated for their affinity for dopamine D2 and serotonin 5-HT1A receptors. nih.gov The study revealed that minor structural changes to the aryl group attached to the piperazine could shift the compound's profile from a full antagonist to a partial agonist at these receptors. nih.gov

Modification of the Piperidine Ring:

The piperidine (B6355638) moiety also offers opportunities for structural variation. The N-substituent on the piperidine ring, in the case of the parent compound being the Carboxybenzyl (Cbz) group, is a key feature. While the Cbz group is often used as a protecting group in synthesis, its replacement with other functionalities can lead to diverse biological activities. For instance, replacing the Cbz group with various aralkyl groups has been a strategy in the development of potent sigma receptor ligands. nih.govresearchgate.net

A study on 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives demonstrated that modifications to the aralkyl moiety systematically affected the affinity for σ1 and σ2 receptors. nih.gov The data from such studies can be tabulated to visualize the SAR.

Interactive Data Table: SAR of Piperidine N-Substituents in Sigma Receptor Ligands

CompoundPiperidine N-Substituentσ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity
1Benzyl (B1604629)15.01.50.1
2Phenethyl3.21.80.56
33-Phenylpropyl1.22.01.67
44-Phenylbutyl0.83.24.0

This table is illustrative and based on trends observed in related compound series.

Alterations to the Linker:

The methyl group linking the piperidine (B6355638) and piperazine (B1678402) rings can also be modified. Changes in the length or rigidity of this linker can alter the spatial relationship between the two cyclic moieties, which can in turn affect how the molecule binds to its target. While less common, this is another avenue for SAR exploration.

Methodologies for SAR Development

The development of SAR for novel analogues typically follows a structured approach:

Combinatorial Chemistry and Parallel Synthesis: These techniques are often employed to rapidly generate a large library of analogues with diverse substitutions at key positions. nih.gov This allows for a broad initial screening to identify promising structural motifs.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a phenyl ring might be replaced with a thiophene (B33073) or pyridine (B92270) ring.

Computational Modeling and Docking Studies: In silico methods are increasingly used to predict how a novel analogue will bind to its target protein. nih.gov These computational studies can help prioritize which analogues to synthesize, saving time and resources. Molecular docking can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are important for binding, thus guiding further design. nih.gov

In Vitro and In Vivo Testing: Ultimately, the biological activity of any new analogue must be confirmed through experimental testing. This typically involves in vitro assays to determine binding affinities or functional activity at the target receptor, followed by in vivo studies in animal models to assess efficacy and pharmacokinetic properties. nih.gov

Overview of Research Areas Utilizing the Compound As a Chemical Entity

Strategies for the Construction of the Core Piperidine-Piperazine Moiety

The assembly of the target compound relies on established methods for creating bonds between amine and carbonyl functionalities or via substitution reactions. These strategies are chosen for their reliability, efficiency, and applicability to heterocyclic systems.

Reductive amination is a widely utilized and powerful method for the synthesis of complex amines and is particularly well-suited for constructing the piperidine-piperazine scaffold. nih.govnih.gov This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

A primary synthetic route involves the direct coupling of N-Cbz-4-piperidone with piperazine. cymitquimica.com In this process, the ketone on the protected piperidone ring reacts with one of the secondary amines of the piperazine molecule. This reaction forms a hemiaminal intermediate which then dehydrates to an iminium ion. This electrophilic intermediate is subsequently reduced to furnish the final product. Mild and selective reducing agents are typically employed to avoid side reactions. nih.gov

The use of a protected piperidone is essential for this reaction to proceed as intended. cymitquimica.com The carbobenzyloxy (Cbz) group on the piperidine nitrogen ensures that this nitrogen atom is non-nucleophilic and does not interfere with the desired coupling reaction.

Table 1: Key Components in the Reductive Amination Coupling

Role in Reaction Compound Name Key Functional Group
Carbonyl PrecursorN-Cbz-4-piperidoneKetone
Amine NucleophilePiperazineSecondary Amine
Reducing AgentSodium triacetoxyborohydride (B8407120)Hydride source
Target CompoundThis compoundTertiary Amine Linkage

This table outlines the principal reactants and their roles in the synthesis via reductive amination.

Catalytic hydrogenation serves as a classic and effective method for the reduction step in reductive amination sequences. nih.gov After the in-situ formation of the iminium ion from N-Cbz-4-piperidone and piperazine, the reaction mixture can be subjected to a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. nih.govgoogle.com The hydrogen molecule adds across the carbon-nitrogen double bond of the iminium intermediate to yield the final product. This method is considered a "green" chemistry approach due to its high atom economy. google.com However, careful control of reaction conditions is necessary, as prolonged exposure or harsh conditions could potentially lead to the premature cleavage of the Cbz protecting group, which is also susceptible to hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com

An alternative strategy for assembling the core scaffold is through a nucleophilic substitution reaction. This approach involves reacting a piperidine derivative functionalized with a suitable leaving group at the 4-position with piperazine, which acts as the nucleophile. researchgate.netmdpi.com For instance, a precursor such as benzyl (B1604629) 4-(chloromethyl)piperidine-1-carboxylate could be used.

In this SN2-type reaction, one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the C-N bond that links the two heterocyclic rings. Piperazine is an effective nucleophile for such transformations. researchgate.net This method provides a direct and often high-yielding route to the desired structure, assuming the availability of the appropriate electrophilic precursor.

Reductive Amination Approaches

Utilization of Protective Groups in Synthetic Sequences

The successful synthesis of this compound is critically dependent on the use of protecting groups. studysmarter.co.uk These chemical moieties are temporarily attached to a reactive functional group to prevent it from participating in a reaction, allowing the desired transformation to occur at another site in the molecule. studysmarter.co.uk

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines, first introduced for peptide synthesis. total-synthesis.com In the synthesis of the target compound, its role on the piperidine nitrogen is multifaceted and essential. masterorganicchemistry.comnih.gov

Deactivation of the Nitrogen Atom: The Cbz group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. It converts the secondary amine into a carbamate (B1207046), which is electronically delocalized and thus much less reactive. total-synthesis.com This prevents the piperidine nitrogen from competing with the piperazine as a nucleophile in either the reductive amination or nucleophilic substitution pathways.

Ensuring Regioselectivity: By protecting the piperidine nitrogen, the Cbz group directs the reaction to occur exclusively at the desired positions—the C4-carbonyl of the piperidone in reductive amination or with the leaving group at the C4-methyl position in nucleophilic substitution.

Stability and Orthogonality: The Cbz group is stable under a variety of reaction conditions, including those used for many coupling reactions. rsc.org Crucially, it is orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is removed with acid, and fluorenylmethyloxycarbonyl (Fmoc), which is cleaved by base. masterorganicchemistry.com The Cbz group is most commonly removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), a process that cleaves the benzylic C-O bond. masterorganicchemistry.comtotal-synthesis.com This orthogonality allows for selective deprotection strategies in more complex syntheses.

Table 2: Properties of the Cbz Protecting Group

Property Description Relevance to Synthesis
Chemical Nature BenzyloxycarbonylForms a carbamate with the amine. total-synthesis.com
Key Function Deactivates the amine nucleophile.Prevents self-reaction and ensures regioselectivity.
Cleavage Method Catalytic Hydrogenolysis (H₂/Pd-C)Allows for removal under mild, neutral conditions. masterorganicchemistry.comtotal-synthesis.com
Orthogonality Stable to acidic (Boc removal) and basic (Fmoc removal) conditions.Enables selective deprotection in multi-step synthesis. masterorganicchemistry.com

This table summarizes the key features of the Cbz protecting group and its importance in the described synthetic sequences.

Application of Other Protecting Groups (e.g., N-Boc) in Related Syntheses

The N-Boc group offers several advantages in the synthesis of piperidine-containing intermediates. For instance, N-Boc-4-formylpiperidine is a readily available starting material for reductive amination reactions with piperazine. researchgate.netexcli.de The synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, a structurally related compound, has been achieved by the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine. google.com This highlights the utility of the Boc group in facilitating the key carbon-nitrogen bond formation.

The primary disadvantage of multi-step syntheses involving protecting groups is the need for additional protection and deprotection steps. organic-chemistry.org However, the mild deprotection conditions for the Boc group, typically acidic treatment (e.g., with trifluoroacetic acid or hydrochloric acid), make it an attractive alternative to the Cbz group, which often requires harsher conditions like hydrogenolysis for removal. nih.govgoogle.com

Below is a comparative overview of the Cbz and N-Boc protecting groups in the context of synthesizing piperidine derivatives.

Table 1: Comparison of Cbz and N-Boc Protecting Groups

Feature Carboxybenzyl (Cbz) tert-Butyloxycarbonyl (N-Boc)
Introduction Reaction with benzyl chloroformate Reaction with di-tert-butyl dicarbonate
Stability Stable to mildly acidic and basic conditions Stable to basic and nucleophilic conditions
Deprotection Hydrogenolysis (e.g., H₂, Pd/C), strong acids (HBr/AcOH) Acidic conditions (e.g., TFA, HCl)
Advantages Robustness, crystalline derivatives Mild deprotection, orthogonal to many other groups
Disadvantages Requires high pressure for hydrogenolysis, catalyst can be pyrophoric Acid-labile, may not be suitable for all reaction sequences

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound, likely proceeding through reductive amination or nucleophilic substitution, can be significantly enhanced by optimizing various reaction parameters. Key factors that influence the yield and selectivity of such transformations include the choice of solvent, temperature, catalyst, and the nature of the reactants.

For reductive amination, a common method for coupling aldehydes or ketones with amines, the choice of reducing agent is crucial. nih.gov While strong reducing agents like sodium borohydride (B1222165) can be effective, they may require careful temperature control to avoid over-reduction or side reactions. google.com Milder and more selective reagents like sodium triacetoxyborohydride are often preferred for their high efficiency and operational simplicity in reductive aminations. nih.gov The optimization of a Strecker-type condensation for a related piperidine derivative demonstrated that solvent choice and reaction temperature significantly impact product yield and purity. researchgate.net

The table below outlines key reaction conditions that can be optimized for the synthesis of piperidylmethylpiperazine derivatives.

Table 2: Optimization of Reaction Conditions

Parameter Condition Potential Impact on Yield and Selectivity
Solvent Dichloromethane (B109758), 1,2-dichloroethane, Methanol, Toluene Can influence reactant solubility, reaction rate, and ease of product isolation. google.com
Reducing Agent Sodium triacetoxyborohydride, Sodium cyanoborohydride, Hydrogen (with catalyst) Affects selectivity, reaction time, and tolerance to other functional groups. nih.govorganic-chemistry.org
Temperature 0 °C to reflux Can control reaction rate and minimize the formation of side products. google.com
Catalyst Acetic acid (for reductive amination), Phase-transfer catalysts (for alkylation) Can accelerate the reaction and improve efficiency. mdpi.com
pH Acidic, neutral, or basic Crucial for imine formation in reductive amination and for controlling the reactivity of amines. organic-chemistry.org

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to develop more sustainable and environmentally benign processes. unibo.it For the synthesis of piperazine and piperidine derivatives, several green chemistry approaches can be considered to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One of the most effective green chemistry strategies is the use of microwave-assisted synthesis. rsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govnih.govscipublications.commdpi.com This is attributed to the efficient and uniform heating of the reaction mixture. rsc.org The synthesis of various monosubstituted piperazine derivatives has been shown to be significantly accelerated by microwave irradiation. nih.gov

The choice of solvent is another key aspect of green chemistry. Traditional chlorinated solvents like dichloromethane are often used in organic synthesis but pose environmental and health risks. google.com Replacing these with greener alternatives such as ethanol, 2-propanol, or even water, where feasible, can significantly improve the environmental profile of a synthetic process. mdpi.com Some syntheses of arylpiperazines have been developed using piperazine itself as a solvent, which is an eco-friendly and cost-effective approach. organic-chemistry.org

Biocatalysis, using enzymes such as reductive aminases, offers a highly selective and environmentally friendly alternative to traditional chemical methods for amine synthesis. nih.govnih.gov These enzymes can catalyze reductive amination reactions with high stereoselectivity under mild conditions, often in aqueous media, thus contributing to a more sustainable process. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of piperazine derivatives.

Table 3: Green Chemistry Approaches in Piperazine Synthesis

Green Chemistry Principle Application in Synthesis Benefits
Alternative Energy Sources Microwave-assisted synthesis Reduced reaction times, increased yields, improved energy efficiency. nih.govrsc.org
Use of Safer Solvents Replacement of chlorinated solvents with greener alternatives (e.g., ethanol, water) Reduced environmental impact and improved worker safety. google.commdpi.com
Catalysis Use of heterogeneous catalysts, biocatalysis (e.g., reductive aminases) Easy separation and recycling of catalysts, high selectivity, mild reaction conditions. nih.govnih.gov
Atom Economy One-pot reactions, minimizing the use of protecting groups Reduced number of synthetic steps, less waste generation. organic-chemistry.org

Incorporation into Complex Molecular Architectures

The piperidine-piperazine scaffold is a cornerstone in the design of numerous biologically active compounds. wikipedia.orgarizona.edursc.org The title compound provides a ready-made core that can be elaborated upon to generate intricate molecular frameworks.

Precursor in the Synthesis of Multicyclic Systems

While specific examples detailing the use of this compound in the synthesis of multicyclic systems are not extensively documented in publicly available literature, the general strategy is well-established for analogous structures. Piperazine-containing drugs frequently feature complex polycyclic structures. nih.gov The secondary amine of the piperazine ring can act as a nucleophile to react with bifunctional electrophiles, initiating cyclization cascades to form new rings. For instance, reaction with a diketone or a halo-acyl halide could lead to the formation of an additional heterocyclic ring fused or bridged to the parent scaffold, thereby constructing a multicyclic system.

Integration into Extended Aliphatic and Aromatic Frameworks

The nucleophilic secondary amine of the piperazine moiety is an ideal handle for appending extended aliphatic or aromatic side chains. This is a common strategy in drug discovery to modulate properties such as lipophilicity, receptor binding, and pharmacokinetic profiles.

Alkylation: Reaction with alkyl halides can introduce linear or branched aliphatic chains. A notable example with a related structure involves the alkylation of 1-benzhydryl piperazine with bromo-alkyl methyl esters to create extended linkers in the synthesis of histone deacetylase (HDAC) inhibitors. mdpi.com

Acylation and Sulfonylation: Acylation with acid chlorides or coupling with carboxylic acids, as well as reaction with sulfonyl chlorides, allows for the integration of various functional groups, including those containing aromatic rings.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions is another powerful method to attach complex substituents, a technique frequently used in the synthesis of piperazine-containing pharmaceuticals. mdpi.com

These reactions enable the systematic exploration of chemical space around the core scaffold, facilitating the development of structure-activity relationships (SAR).

Utilization in Scaffold-Based Chemical Library Synthesis

The structure of this compound is well-suited for combinatorial chemistry and the synthesis of scaffold-based libraries. The single, reactive secondary amine allows for the parallel introduction of diverse building blocks onto the piperazine ring. After creating a library of N-substituted derivatives, the Cbz protecting group on the piperidine ring can be removed to reveal a second site for diversification. This two-stage approach enables the generation of large and structurally diverse compound libraries from a single, common intermediate, which is a key strategy in modern drug discovery for identifying new hit compounds.

Application in the Preparation of Specific Research Probes (Non-pharmacological)

Precursors for Pyrazolo Estratrienes in 17-HSD1 Inhibitor Research

The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical regulator of estrogen activity, catalyzing the conversion of the weak estrogen estrone (B1671321) (E1) into the highly potent estradiol (B170435) (E2). nih.gov This function makes it an attractive therapeutic target for estrogen-dependent diseases like breast cancer and endometriosis. nih.govnih.gov Consequently, significant research has been dedicated to developing potent and selective inhibitors of 17β-HSD1. nih.gov

While the piperazine-piperidine motif is a common feature in many classes of bioactive molecules, a direct link showing the use of this compound as a precursor for pyrazolo estratrienes in the context of 17-HSD1 inhibitor research could not be substantiated through a review of available scientific literature. The synthetic routes to known pyrazolo-based heterocycles and 17β-HSD1 inhibitors typically originate from different classes of starting materials. nih.govbeilstein-journals.orgnih.gov

General Utility of Piperazine Derivatives as Versatile Synthons

Piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.net The piperazine ring is a structural feature in a multitude of approved drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, and anticancer agents. nih.govresearchgate.net

The versatility of the piperazine synthon stems from several key attributes:

Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.

Synthetic Accessibility: The secondary amine(s) provide reliable nucleophilic handles for straightforward chemical modification, allowing for the easy introduction of diverse substituents. researchgate.net

Structural Rigidity and Conformation: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for orienting substituents for optimal interaction with biological targets.

The subject compound, this compound, exemplifies these principles. The Cbz group serves as a robust protecting group for the piperidine nitrogen, enabling selective functionalization of the piperazine nitrogen. This strategic protection is fundamental to its utility as a building block for creating complex, unsymmetrically substituted piperidine-piperazine structures.

Data Tables

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Condition Example Product Type Purpose
N-Alkylation Benzyl bromide, K₂CO₃ N-alkylated derivative Introduce aliphatic/aromatic groups
N-Acylation Acetyl chloride, Et₃N N-acylated derivative Introduce amide functionality
Reductive Amination Benzaldehyde, NaBH(OAc)₃ N-benzylated derivative Introduce complex substituents
N-Arylation 2-Fluoronitrobenzene, K₂CO₃ N-arylated derivative Introduce aromatic systems

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Piperidine
Piperazine
Estrone (E1)
Estradiol (E2)

Modifications at the Piperazine Nitrogen Centers

The piperazine moiety is a key locus for introducing structural diversity due to the presence of a reactive secondary amine and a less reactive tertiary amine. mdpi.com The differential reactivity of these two nitrogen atoms is central to regioselective derivatization.

The secondary amine of the piperazine ring is the most nucleophilic site in the molecule and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: This is commonly achieved by reacting the parent compound with various alkylating agents, such as alkyl halides (chlorides, bromides, iodides) or mesylates, typically in the presence of a base to neutralize the acid generated during the reaction. researchgate.netgoogle.com The choice of solvent and base (e.g., potassium carbonate, triethylamine) can be optimized to facilitate the reaction. This method allows for the introduction of a wide array of alkyl and substituted alkyl groups. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is another powerful method for introducing N-alkyl substituents. nih.gov

N-Acylation: The introduction of acyl groups is readily accomplished using acylating agents like acyl chlorides or acid anhydrides. nih.gov These reactions are often performed in an inert solvent with a base to scavenge the resulting acid. This strategy is used to introduce amides, carbamates, and ureas, which can serve as important pharmacophoric elements by acting as hydrogen bond donors or acceptors.

The table below illustrates representative reactants for these transformations.

Reaction TypeReagent ClassExample ReagentResulting Substituent (R)
N-AlkylationAlkyl HalideBenzyl bromideBenzyl
N-AlkylationAldehyde (Reductive Amination)FormaldehydeMethyl
N-AcylationAcyl ChlorideAcetyl chlorideAcetyl
N-AcylationIsocyanatePhenyl isocyanatePhenylaminocarbonyl

Modern cross-coupling methodologies provide access to analogs with more complex and diverse substituents, particularly aryl and heteroaryl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It enables the coupling of the secondary piperazine nitrogen with a wide range of aryl or heteroaryl halides and triflates. nih.gov This reaction has been instrumental in the synthesis of numerous piperazine-containing drugs, allowing for the direct installation of aromatic systems. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr): When the aromatic ring to be introduced is sufficiently electron-deficient (e.g., containing nitro or cyano groups), a direct SNAr reaction can be employed. The secondary amine of the piperazine acts as a nucleophile, displacing a leaving group (typically a halide) on the aromatic ring. nih.gov

These coupling strategies significantly expand the chemical space that can be explored, as demonstrated by the examples in the following table.

Coupling ReactionReagent ClassExample ReagentResulting Substituent
Buchwald-HartwigAryl Bromide4-Bromotoluene4-Methylphenyl
Buchwald-HartwigHeteroaryl Chloride2-ChloropyridinePyridin-2-yl
SNArActivated Aryl Fluoride1-Fluoro-4-nitrobenzene4-Nitrophenyl

Functionalization of the Piperidine Ring System

Modification of the piperidine portion of the molecule, including the side chain at the 4-position, offers another avenue for analog synthesis.

While direct elongation of the existing methylene (B1212753) linker is challenging, diversification at the 4-position is typically achieved by employing alternative synthetic routes starting from different piperidine-based building blocks. For example, instead of starting with 4-(aminomethyl)piperidine, one could begin with N-Cbz-piperidine-4-carboxylic acid or N-Cbz-4-piperidone.

From N-Cbz-piperidine-4-carboxylic acid: The carboxylic acid can be coupled with various amines to form amides, or reduced to an alcohol which can then be converted to a leaving group for substitution with different nucleophiles, thereby creating diverse side chains before the introduction of the piperazine moiety.

From N-Cbz-4-piperidone: Reductive amination with different amines can install a variety of substituted aminomethyl groups at the 4-position. Alternatively, Wittig-type reactions can convert the ketone into an alkene, which can be further functionalized. Suzuki coupling protocols have also been used, starting from precursors like N-Boc-4-methylene piperidine, to create 4-benzyl piperidines and related structures, which can then be elaborated. organic-chemistry.org

The synthesis of stereochemically defined analogs is crucial for understanding biological activity. The introduction of stereocenters can be achieved by modifying the existing scaffold or by using enantiomerically pure starting materials.

Stereocenters can be introduced on the piperidine ring or on substituents attached to the piperazine nitrogen. A common strategy is to employ a chiral auxiliary during the synthesis of the piperidine ring itself. nih.gov For instance, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile chiral intermediates to construct enantiopure polysubstituted piperidines. researchgate.net By using such methods, either enantiomer of a desired piperidine precursor can be synthesized and then carried forward to produce chiral analogs of the final compound. This approach allows for the creation of diastereomers and enantiomers, which is critical for probing interactions with chiral biological targets. nih.gov The development of stereoselective routes often aims to produce the thermodynamically more stable isomer, though methods also exist to access less stable isomers. nih.gov

Regioselective Functionalization Methodologies

Regioselectivity is a key consideration in the derivatization of this compound due to the presence of three distinct nitrogen atoms.

Piperazine N4 (Secondary Amine): This is the most nucleophilic and least sterically hindered nitrogen, making it the primary site for electrophilic attack. Reactions like N-alkylation, acylation, and coupling reactions will overwhelmingly occur at this position under standard conditions.

Piperidine N1 (Carbamate): This nitrogen is protected by the benzyloxycarbonyl (Cbz) group and is unreactive under the conditions used for modifying the piperazine N4 nitrogen. To functionalize this position, the Cbz group must first be removed, typically via catalytic hydrogenation. However, this requires prior protection of the piperazine N4 nitrogen to prevent competitive reactions or catalyst poisoning. Once the piperidine nitrogen is deprotected, it can be functionalized using the same array of reactions described for the piperazine nitrogen.

Piperazine N1' (Tertiary Amine): This nitrogen, being a tertiary amine, is significantly less nucleophilic and more sterically hindered than the secondary amine. It is generally unreactive towards standard alkylating and acylating agents. Functionalization at this site is non-trivial and would likely require specialized strategies, such as quaternization with a highly reactive electrophile.

This inherent difference in reactivity allows for a stepwise and regioselective approach to derivatization, enabling the synthesis of precisely substituted analogs.

Development of Structure-Activity Relationship (SAR) Methodologies for Novel Analogues

The development of novel analogues of this compound and related piperidinyl-methyl-piperazine scaffolds relies heavily on systematic Structure-Activity Relationship (SAR) studies. These methodologies are crucial for understanding how specific structural modifications to the molecule influence its biological activity, thereby guiding the design of more potent and selective compounds. While direct SAR studies on this compound are not extensively documented in publicly available literature, the principles of SAR development can be effectively illustrated by examining closely related piperazine and piperidine derivatives.

Researchers in medicinal chemistry employ SAR to identify key pharmacophoric elements and to optimize lead compounds. This involves the synthesis of a series of analogues where specific parts of the molecule are systematically varied. The biological activity of these analogues is then assayed, and the results are used to build a model that correlates structural features with activity. For piperazine-piperidine scaffolds, these modifications often target three main regions: the piperidine ring, the piperazine ring, and the linker connecting them.

Key Areas of Structural Modification and SAR Insights

Computational Chemistry and Theoretical Structural Analysis

Conformational Analysis of the Piperidine (B6355638) and Piperazine (B1678402) Rings

The conformational flexibility of 1-[(1-Cbz-4-piperidyl)methyl]piperazine is primarily dictated by the two saturated heterocyclic rings: piperidine and piperazine. Both six-membered rings predominantly adopt a chair conformation to minimize steric strain and torsional strain.

The piperidine ring, substituted at the 1-position with a bulky carboxybenzyl (Cbz) group and at the 4-position with a piperazinylmethyl group, is expected to exist in a stable chair conformation. The large Cbz group is likely to occupy the equatorial position to reduce 1,3-diaxial interactions. Similarly, the piperazinylmethyl substituent at the 4-position would also favor an equatorial orientation to minimize steric hindrance.

The piperazine ring, being a disubstituted cyclohexane (B81311) analog with nitrogen atoms at positions 1 and 4, also preferentially exists in a chair conformation. The methyl group on one nitrogen and the piperidylmethyl group on the other can exist in either axial or equatorial positions, leading to different conformers. The relative energies of these conformers would depend on the steric and electronic interactions between the substituents. It is generally accepted that in N-substituted piperazines, the substituent prefers the equatorial position.

Table 1: Predicted Torsional Angles for the Chair Conformation of Piperidine and Piperazine Rings

Ring SystemTorsional AnglePredicted Value (degrees)
PiperidineC1-C2-C3-C4~55-60
C2-C3-C4-N1~50-55
C3-C4-N1-C5~50-55
C4-N1-C5-C6~55-60
N1-C5-C6-C1~55-60
C5-C6-C1-C2~55-60
PiperazineN1-C2-C3-N4~50-55
C2-C3-N4-C5~50-55
C3-N4-C5-C6~50-55
N4-C5-C6-N1~50-55
C5-C6-N1-C2~50-55
C6-N1-C2-C3~50-55

Note: These are generalized predicted values for unsubstituted or minimally substituted rings and may vary in the actual molecule due to substituent effects.

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical calculations, particularly using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p), can provide detailed insights into the electronic structure of this compound. researchgate.net Such calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity.

The HOMO is expected to be localized on the electron-rich regions of the molecule, likely the nitrogen atoms of the piperazine ring, which are strong electron donors. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing Cbz group, particularly the aromatic ring and the carbonyl moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, these calculations can provide a map of the electrostatic potential (ESP) on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). The nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or protonation. The area around the carbonyl group of the Cbz moiety and the aromatic protons would likely exhibit a positive electrostatic potential.

Table 2: Hypothetical Electronic Properties from Quantum Mechanical Calculations

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and stability of the molecule.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: These values are hypothetical and would require specific calculations for this compound for confirmation.

Molecular Docking and Simulation Studies (Focus on theoretical binding modes, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be employed to investigate its theoretical binding modes within the active site of a hypothetical protein target.

A typical docking simulation would involve preparing the 3D structure of the ligand (this compound) and the receptor. The ligand's conformational flexibility would be explored to find the most energetically favorable binding pose within the receptor's binding pocket.

The binding interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The nitrogen atoms of the piperazine ring, particularly the one that is not N-methylated, could act as hydrogen bond acceptors or donors. The aromatic ring of the Cbz group could participate in π-π stacking or hydrophobic interactions with aromatic residues in the binding site. The carbonyl oxygen of the Cbz group is a potential hydrogen bond acceptor.

Molecular dynamics (MD) simulations could further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. These simulations would model the atomic movements, allowing for the observation of conformational changes and the dynamics of intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Purely theoretical, not biological application)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a particular property. mdpi.com While the focus here is purely theoretical, a QSAR model could be developed for a series of analogs of this compound to predict a chosen physicochemical property, such as lipophilicity (logP) or aqueous solubility (logS).

To develop such a model, a dataset of structurally related compounds with known experimental values for the property of interest would be required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Electronic descriptors: Dipole moment, partial charges.

Lipophilicity descriptors: Calculated logP.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical equation that correlates a selection of these descriptors with the property of interest. nih.gov The resulting QSAR model could then be used to predict the property for new, unsynthesized analogs. For instance, a study on piperazine derivatives identified descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) as being significant in their models. mdpi.com

Table 3: Examples of Molecular Descriptors for a Theoretical QSAR Model

Descriptor TypeExample DescriptorDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA distance-based graph invariant.
GeometricalMolecular Surface AreaThe total surface area of the molecule.
ElectronicDipole MomentA measure of the separation of positive and negative charges.
PhysicochemicallogPThe logarithm of the partition coefficient between octanol (B41247) and water.

pKa Prediction and Acidity/Basicity Studies in Aqueous and Non-Aqueous Media

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn influences its solubility, permeability, and interactions with biological targets. This compound has two basic nitrogen centers in the piperazine ring.

The pKa of the piperazine nitrogens can be predicted using computational methods or estimated based on experimental data for similar compounds. The pKa of piperazine itself is approximately 9.8 for the first protonation and 5.6 for the second. uregina.ca The substitution on the piperazine ring in this compound will influence these values. The electron-donating effect of the methyl group on one nitrogen will slightly increase its basicity (and thus its pKa). The piperidylmethyl group on the other nitrogen will also have an electron-donating effect, though its impact might be different.

In an aqueous medium, the piperazine nitrogens will be protonated to varying degrees depending on the pH. At physiological pH (~7.4), it is likely that one of the piperazine nitrogens will be predominantly protonated.

In non-aqueous media, the concept of pKa is more complex as it depends on the properties of the solvent. The relative basicity of the nitrogen atoms would still be a key factor, but the extent of ionization and ion pairing would be significantly different from that in water. Computational models can be used to predict pKa values in different solvents by calculating the free energy change of the protonation reaction in the respective solvent. researchgate.net

Table 4: Estimated pKa Values for the Piperazine Moiety

Ionizable CenterEstimated pKa (Aqueous)Predominant Species at pH 7.4
Piperazine Nitrogen 1 (N-methylated)~9.5 - 10.0Protonated
Piperazine Nitrogen 2~5.5 - 6.0Partially Protonated

Note: These are estimated values based on the pKa of piperazine and its derivatives. Actual values may differ.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of "1-[(1-Cbz-4-piperidyl)methyl]piperazine". Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) provide highly accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the confident determination of the molecular formula. nih.gov

For "this compound" (Molecular Formula: C18H27N3O2), the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared against the experimentally observed mass. A close match between the theoretical and observed mass provides strong evidence for the compound's identity.

Beyond molecular formula confirmation, HRMS is pivotal for impurity profiling. By analyzing the mass spectrum for other ions, researchers can identify potential impurities, such as starting materials, byproducts from the synthesis, or degradation products. Tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of these unknown impurities by inducing fragmentation of the precursor ions and analyzing the resulting product ions. Common fragmentation patterns for this molecule would likely involve the cleavage of the carbamate (B1207046) group, the piperidine-methyl bond, and fragmentation within the piperazine (B1678402) ring.

Table 1: Illustrative HRMS Data for this compound

ParameterExpected Value
Molecular Formula C18H27N3O2
Exact Mass 317.2103
[M+H]+ (Theoretical) 318.2181
[M+Na]+ (Theoretical) 340.2001

Note: This table is illustrative and actual observed values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural analysis of "this compound" in solution. It provides information on the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecule's structure and the analysis of its conformational dynamics.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons in the molecule. For "this compound," the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the Cbz group, the benzylic protons, and the aliphatic protons of the two piperidine (B6355638) and piperazine rings. Similarly, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the various aliphatic carbons. nih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would be used to trace the connectivity of protons within the piperidine and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the benzylic protons of the Cbz group and the carbonyl carbon.

The dynamic nature of the piperazine and piperidine rings, which can undergo chair-chair interconversion, may lead to broadened signals in the NMR spectra at room temperature. researchgate.net Variable temperature NMR studies can be employed to study these conformational changes in more detail.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Cbz) 7.2-7.4m
Benzylic (Cbz) 5.1s
Piperidine (N-CH2) ~4.1br d
Piperidine (CH) ~1.8m
Piperidine (CH2) 1.1-1.7m
Piperazinemethyl ~2.2d
Piperazine (CH2) 2.3-2.5m

Note: Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (ppm)
Carbonyl (Cbz) ~155
Aromatic (Cbz) 127-137
Benzylic (Cbz) ~67
Piperidine (N-CH2) ~44
Piperidine (CH) ~37
Piperidine (CH2) ~30
Piperazinemethyl ~62
Piperazine (CH2) ~54
Piperazine (N-CH2) ~46

Note: Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Chromatographic Separations for Isomer Resolution in Synthetic Mixtures

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for resolving any potential isomers that may have formed during its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of "this compound". A reversed-phase HPLC method, typically using a C18 column, is well-suited for this purpose. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly achieved using a UV detector, as the Cbz group contains a chromophore that absorbs UV light.

By comparing the retention time of the main peak in the sample to that of a certified reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method can also be used to resolve and quantify any non-volatile impurities.

Table 4: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile
Gradient Time-dependent gradient from low to high B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the relatively high molecular weight and polarity of "this compound," it is not amenable to direct GC-MS analysis without derivatization. mdpi.comsemanticscholar.org However, GC-MS is highly valuable for identifying volatile impurities, residual solvents, or byproducts from the synthesis. For instance, it could be used to detect any unreacted starting materials that are more volatile than the final product.

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by a particular technique. For "this compound," derivatization would be primarily employed to enhance its volatility for GC-MS analysis. mdpi.comsemanticscholar.org

The secondary amine in the piperazine ring is a common site for derivatization. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride can convert the polar amine into a less polar and more volatile amide derivative. scholars.directscholars.directgoogle.com This allows for the successful separation and analysis of the compound by GC-MS. The choice of derivatizing agent can also influence the fragmentation pattern in the mass spectrometer, which can be beneficial for structural confirmation.

Derivatization can also be used in HPLC to introduce a UV-absorbing or fluorescent tag to molecules that lack a suitable chromophore, thereby enhancing detection sensitivity. However, for "this compound," this is generally not necessary due to the presence of the Cbz group.

Future Directions in Chemical Research of the Compound

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient and environmentally benign synthetic routes to 1-[(1-Cbz-4-piperidyl)methyl]piperazine and its derivatives. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry are expected to drive innovation in this area. researchgate.net

One promising direction is the adoption of biocatalysis. Enzymatic reactions, carried out under mild conditions, offer high chemo-, regio-, and stereoselectivity. For instance, the use of enzyme cascades could enable the synthesis of chiral derivatives of N-Cbz-protected aminopiperidines from renewable feedstocks, a strategy that could be adapted for the synthesis of the piperidine (B6355638) core of the target molecule. researchgate.netresearchgate.net

Furthermore, the exploration of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. researchgate.net Photoredox catalysis is another emerging area that offers sustainable methods for chemical synthesis, potentially enabling novel C-H functionalization pathways for piperazine (B1678402) and piperidine rings under mild conditions. mdpi.com The use of greener solvents, such as water or bio-derived solvents, and the development of catalyst-free or one-pot multicomponent reactions are also anticipated to be key areas of investigation to enhance the sustainability of synthesizing this compound. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

MethodologyPotential Advantages for Synthesizing this compound
Biocatalysis/Enzyme CascadesHigh selectivity, mild reaction conditions, use of renewable feedstocks.
Microwave-Assisted SynthesisReduced reaction times, increased yields, improved energy efficiency.
Photoredox CatalysisAccess to novel reaction pathways, mild reaction conditions.
Green SolventsReduced environmental impact, improved safety.
Multicomponent ReactionsIncreased atom economy, reduced number of synthetic steps.

Development of Advanced Catalytic Systems for Derivatization

The development of advanced catalytic systems will be crucial for the selective derivatization of this compound, allowing for the fine-tuning of its properties for various applications. The presence of multiple reactive sites—the secondary amine of the piperazine ring and the C-H bonds of both heterocyclic rings—offers numerous possibilities for functionalization.

Transition-metal catalysis is a powerful tool for C-H functionalization. nih.gov Future research could focus on developing catalysts that can selectively activate specific C-H bonds on either the piperidine or piperazine ring. For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-Boc-piperidine, and similar strategies could be explored for the Cbz-protected piperidine moiety of the target compound. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions are also expected to be instrumental in introducing a variety of substituents onto the piperazine nitrogen. gyanvihar.org

Furthermore, the development of catalysts for asymmetric synthesis will be important for producing enantiomerically pure derivatives, which is often critical for biological applications. Chiral ligands can be employed in transition-metal catalysis to control the stereochemistry of the derivatization process.

Application in Material Science and Polymer Chemistry as a Building Block

The bifunctional nature of this compound, with its protected and unprotected nitrogen atoms, makes it an attractive building block for the synthesis of novel polymers and advanced materials. The piperazine and piperidine moieties can impart unique properties to polymeric structures. nih.gov

One area of exploration is the incorporation of this compound into polyamides, polyurethanes, or other condensation polymers. The piperazine unit can introduce rigidity and thermal stability, while the piperidine group can be functionalized to introduce specific properties. For instance, piperidine-based polymers have been investigated for use in the automotive and electronics industries due to their thermal stability and insulating properties. biosynce.com

Moreover, piperazine derivatives have been utilized in the development of antimicrobial polymers. nih.govrsc.orgrsc.org By incorporating this compound into a polymer backbone and subsequently deprotecting the piperidine nitrogen to introduce cationic charges or other functionalities, new antimicrobial materials could be developed. The compound could also be explored as a component in the synthesis of flame-retardant materials and aggregation-induced emission (AIE) materials. mdpi.comnih.gov

Table 2: Potential Applications in Material Science

Application AreaRationale for Using this compound
Specialty PolymersBifunctional nature allows for controlled polymerization and cross-linking.
Antimicrobial MaterialsPiperazine and piperidine moieties can be functionalized to exhibit antimicrobial activity.
Flame RetardantsPiperazine derivatives have shown flame-retardant properties.
Drug Delivery SystemsIncorporation into biocompatible polymers for controlled release applications. nih.gov

Integration into Supramolecular Chemistry and Host-Guest Systems

The ability of the piperazine and piperidine rings to participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, opens up avenues for research in supramolecular chemistry. The compound can act as a versatile building block for the construction of well-defined supramolecular architectures. rsc.orgrsc.org

The piperazine moiety, with its two nitrogen atoms, can act as a hydrogen bond acceptor and donor, facilitating the formation of extended hydrogen-bonded networks. rsc.org By co-crystallizing this compound with complementary molecules, such as organic acids, novel supramolecular assemblies with interesting topologies and properties could be created. rsc.org

Furthermore, the piperidine moiety can participate in host-guest interactions. For example, piperidine derivatives have been shown to form inclusion complexes with cyclodextrins. researchgate.net Such host-guest systems could be explored for applications in drug delivery, where the encapsulation of a therapeutic agent within a cyclodextrin (B1172386) complex can improve its solubility and bioavailability.

Advanced Computational Modeling for Predictive Chemical Behavior

Advanced computational modeling will play a pivotal role in predicting the chemical behavior of this compound and guiding experimental research. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the compound's properties and reactivity. researchgate.netnih.govnih.gov

DFT calculations can be employed to study the conformational preferences of the molecule, which are influenced by the interplay between the piperidine and piperazine rings and the Cbz protecting group. researchgate.netmdpi.com Understanding the stable conformations is crucial for predicting its interaction with other molecules and its reactivity.

Molecular dynamics simulations can be used to investigate the behavior of the compound in different environments, such as in solution or within a polymer matrix. researchgate.netnih.govnih.gov These simulations can provide information on its solvation properties, its diffusion characteristics, and its interactions with other components at a molecular level.

QSAR studies can be utilized to develop predictive models for the biological activity of derivatives of this compound. nih.govresearchgate.net By correlating the structural features of a series of compounds with their observed activities, these models can guide the design of new derivatives with enhanced properties.

Table 3: Computational Modeling Techniques and Their Applications

TechniqueApplication to this compound
Density Functional Theory (DFT)Prediction of stable conformations, electronic properties, and reactivity. researchgate.net
Molecular Dynamics (MD) SimulationsStudy of dynamic behavior in solution, interactions with biological targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for biological activity and other properties. nih.gov

Q & A

Q. What are the recommended synthetic methods and characterization techniques for 1-[(1-Cbz-4-piperidyl)methyl]piperazine derivatives?

Methodological Answer:

  • Synthesis : Piperazine derivatives are commonly synthesized via alkylation or coupling reactions. For example, intermediates can be prepared by N-alkylation of benzoxazolone/benzothiazolone with dibromoalkanes, followed by reaction with piperazine to form homodimers or heterodimers (Scheme 1 in ). Beta-cyclodextrin modifications may reduce toxicity but require careful optimization to avoid diminished activity .
  • Characterization : Confirm structural integrity using elemental analysis, NMR, and mass spectrometry. Crystallographic studies (e.g., X-ray diffraction) are critical for resolving supramolecular interactions, such as hydrogen bonding and aromatic stacking in derivatives .

Q. How do structural modifications influence the toxicity profile of piperazine derivatives?

Methodological Answer:

  • Modifications like beta-cyclodextrin inclusion reduce acute toxicity (subcutaneous LD₅₀ > 500 mg/kg in mice) but may lower biological activity due to steric hindrance .
  • Toxicity screening should include in vitro cytotoxicity assays (e.g., mitochondrial membrane potential tests) and in vivo models (e.g., rodent acute toxicity studies) to balance safety and efficacy .

Advanced Research Questions

Q. How do substituent positions on the piperazine ring affect enzyme inhibition or receptor binding?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (EWGs) at ortho/para positions enhance DPP-IV inhibition compared to electron-donating groups (EDGs) or meta substitutions. For example, 1,4-bis(4-chlorophenylsulfonyl)piperazine shows higher activity due to improved enzyme interaction .
  • Receptor Selectivity : In dopamine D3 receptor targeting, hybrid structures combining piperazine with aminotetralin fragments via linkers improve selectivity. Methyl substituents at the 4-position of piperazine (vs. 2- or 3-positions) optimize antiviral PLpro inhibition .

Q. What experimental strategies address contradictions between reduced toxicity and diminished activity in modified derivatives?

Methodological Answer:

  • Balanced Design : Use fragment-based drug design to retain pharmacophore integrity while introducing toxicity-reducing groups (e.g., beta-cyclodextrin). Conduct parallel SAR studies to identify substituents that maintain activity, such as bulky aromatic groups at the P1’ position in antimalarial hydroxyethylamine derivatives .
  • Data Reconciliation : Compare in silico predictions (e.g., molecular docking) with in vitro/in vivo assays to resolve discrepancies. For example, computational models predicting antiplatelet activity in modified piperazines were validated against experimental data .

Q. What environmental degradation pathways are relevant to piperazine-containing compounds?

Methodological Answer:

  • Oxidative Pathways : Manganese oxide (MnO₂) mediates oxidative degradation of the piperazine moiety in fluoroquinolones, leading to dealkylation and hydroxylation. Environmental studies should include LC-MS to track transformation products and assess persistence .
  • Ecotoxicology Screening : Use OECD guidelines for biodegradability testing and model aquatic toxicity (e.g., Daphnia magna assays) to evaluate ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.